molecular formula C16H22BrNO2 B13681028 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine

1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine

Cat. No.: B13681028
M. Wt: 340.25 g/mol
InChI Key: IYEPVVQXTQXFNX-UHFFFAOYSA-N
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Description

1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 4-bromo-2-methylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the 4-Bromo-2-Methylphenyl Group: This step involves a substitution reaction where the 4-bromo-2-methylphenyl group is introduced to the third carbon of the pyrrolidine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the pyrrolidine ring.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids for deprotection, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine has several scientific research applications, including:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives and their interactions with various biological targets.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, through binding interactions that modulate their activity. The presence of the Boc protecting group and the 4-bromo-2-methylphenyl group can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-Boc-3-(4-chloro-2-methylphenyl)pyrrolidine: Similar structure but with a chlorine atom instead of a bromine atom.

    1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine: Similar structure but with a fluorine atom instead of a bromine atom.

    1-Boc-3-(4-iodo-2-methylphenyl)pyrrolidine: Similar structure but with an iodine atom instead of a bromine atom.

The uniqueness of this compound lies in the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

tert-butyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO2/c1-11-9-13(17)5-6-14(11)12-7-8-18(10-12)15(19)20-16(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3

InChI Key

IYEPVVQXTQXFNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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